molecular formula C15H12O5 B12912482 6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one CAS No. 14796-48-6

6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one

Cat. No.: B12912482
CAS No.: 14796-48-6
M. Wt: 272.25 g/mol
InChI Key: KOUAZSKCURTENM-UHFFFAOYSA-N
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Description

6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one (CAS Number: 14796-48-6) is a chemical compound with the molecular formula C15H12O5 and a molecular weight of 272.25 g/mol. This benzofuran derivative features multiple hydroxyl groups, contributing to its properties and making it a compound of interest in specialized organic and medicinal chemistry research. While the specific biological activity and mechanism of action for this exact molecule are areas of ongoing investigation, benzofuran-based scaffolds are recognized for their diverse pharmacological potential. Scientific literature indicates that structurally related benzofuran compounds are being explored as specific imaging agents for detecting amyloid-beta (Aβ) aggregates, which are hallmarks of Alzheimer's disease research . More broadly, chalcones and other open-chain flavonoids, which share some structural similarities with benzofuran cores, have been widely studied for their versatile applications, including demonstrated antiviral and antimicrobial activities against a range of pathogens . Researchers may find this compound valuable as a building block or intermediate for synthesizing more complex molecules or for probing structure-activity relationships within this chemical class. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

14796-48-6

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

6-hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13(18)15-14(19)11-6-5-10(17)7-12(11)20-15/h1-7,13,15-18H

InChI Key

KOUAZSKCURTENM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2C(=O)C3=C(O2)C=C(C=C3)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-(hydroxy(4-hydroxyphenyl)methyl)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a benzofuran ring through a free radical cyclization cascade, followed by functional group modifications to introduce the hydroxy and hydroxyphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as proton quantum tunneling have been employed to construct complex benzofuran rings with fewer side reactions and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-(hydroxy(4-hydroxyphenyl)methyl)benzofuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .

Mechanism of Action

The mechanism of action of 6-hydroxy-2-(hydroxy(4-hydroxyphenyl)methyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like bax and caspase-3 while decreasing the production of anti-apoptotic proteins like bcl-2. This suggests that the compound activates the mitochondrial pathway to exert its effects .

Comparison with Similar Compounds

Key Observations :

  • Polarity : The target compound’s three hydroxyl groups (6-OH, 4'-OH, and hydroxymethyl-OH) confer higher polarity than analogs with methyl, methoxy, or halogen substituents .
  • Solubility : Methoxy or methyl groups (e.g., in ) reduce water solubility but improve membrane permeability.
  • Reactivity : Bromine in and electron-withdrawing groups in may enhance interactions with biological targets via covalent or hydrogen bonding.

Physicochemical and Pharmacokinetic Properties

Evidence from docking studies () highlights differences in drug-likeness among benzofuran derivatives:

Compound Type Bioavailability Score Synthetic Accessibility Score (SAS) Water Solubility (LogS)
Target Compound 0.55–0.56 (predicted) 3.42 (estimated) -2.5 to -3.0 (moderate)
(Z)-2-(3,4-Dihydroxybenzylidene) analogs 0.55–0.58 1.5–3.0 -2.0 to -2.5
Methoxy/methyl-substituted 0.50–0.54 2.8–3.5 -3.0 to -4.0

The target compound’s balanced bioavailability and solubility profile make it a promising candidate for further optimization, particularly compared to highly lipophilic derivatives like those in .

Biological Activity

6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one, also known by its CAS number 14796-48-6, is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzymatic inhibition. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The molecular formula of this compound is C15H12O5, with a molecular weight of approximately 272.25 g/mol. The compound features multiple hydroxyl groups that contribute to its biological activity and solubility characteristics.

PropertyValue
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
CAS Number14796-48-6

Synthesis

The synthesis of this compound has been explored in various studies, highlighting methods that yield high purity and yield. A notable synthesis route involves the reaction of appropriate benzofuran derivatives with hydroxyphenyl compounds under controlled conditions to ensure optimal formation of the target molecule .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown its effectiveness in inhibiting cell growth in human cancer cell lines such as HeLa, MDA-MB-231, A549, HT-29, and MCF-7. The compound's IC50 values vary depending on the specific cell line:

Cell LineIC50 (µM)
HeLa4.6
MDA-MB-2314.5
A549180
HT-293100
MCF-7370

The presence of hydroxyl groups at specific positions on the benzofuran structure is critical for its activity, with modifications leading to varying degrees of potency .

The mechanism by which this compound exerts its antiproliferative effects appears to involve multiple pathways:

  • Tubulin Assembly Inhibition : The compound has been identified as an inhibitor of tubulin assembly, a crucial process for cell division. By disrupting microtubule dynamics, it effectively halts the proliferation of cancer cells .
  • Histone Deacetylase (HDAC) Inhibition : Some studies suggest that it may also act as an HDAC inhibitor, leading to increased acetylation of histones and subsequent alterations in gene expression related to cell cycle regulation and apoptosis .
  • Selective Cytotoxicity : Interestingly, it demonstrates selectivity against certain endothelial cells without affecting normal cells significantly, which could be beneficial for therapeutic applications .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • A study published in Molecules highlighted its potent activity against a panel of human cancer cell lines and compared it with standard chemotherapeutic agents like Combretastatin-A4 (CA-4). The results indicated that this benzofuran derivative exhibited superior selectivity and potency against several cancer types .
  • Another investigation focused on the structure-activity relationship (SAR) revealed that modifications at the C-3 position significantly enhanced antiproliferative activity compared to unsubstituted derivatives .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of benzofuran derivatives often employs cascade reactions. For example, NaH in THF has been used to deprotonate phenolic intermediates, enabling nucleophilic substitution or rearrangement reactions to form the benzofuran core . Silver(I) acetate in methanol can facilitate oxidative dimerization of phenolic precursors, a method applicable to generating structurally related benzofurans . Key factors affecting yield include:

  • Reagent stoichiometry : Excess NaH may lead to over-substitution.
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
  • Temperature : Low temperatures (0–5°C) minimize side reactions during sensitive steps .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve hydroxyl and aromatic proton environments. For example, coupling constants in ¹H NMR distinguish ortho and para substituents on the benzofuran ring .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 280 nm) is effective for quantifying phenolic impurities. Mobile phases often combine methanol with acetate buffers (pH 4.6) to improve peak resolution .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond angles and stereochemistry. High-resolution data (>1.0 Å) are critical for resolving hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in oxidation or dimerization reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can map reaction pathways. For example:

  • Oxidation pathways : Calculate the energy barriers for hydroxyl group deprotonation and subsequent radical coupling, as seen in silver(I)-mediated dimerization of resveratrol analogs .
  • Transition state analysis : Identify intermediates in cascade reactions (e.g., [3,3]-sigmatropic rearrangements) to optimize synthetic routes .
  • Solvent effects : Use COSMO-RS models to predict solvent interactions affecting reaction kinetics .

Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?

Methodological Answer:

  • Batch comparison : Perform comparative NMR (e.g., 2D COSY, HSQC) to detect subtle conformational differences. For example, variable hydroxyl group hydrogen bonding can shift proton signals .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., glucosylated derivatives, as in ) that may arise from incomplete purification .
  • Crystallographic validation : Resolve ambiguous NOE effects via single-crystal X-ray diffraction to confirm stereochemistry .

Q. How can pharmacological models assess the compound’s bioactivity, based on structural analogs?

Methodological Answer:

  • Receptor docking studies : Compare the compound’s structure to Raloxifene hydrochloride (a benzothiophene analog), which binds estrogen receptors via its 4-hydroxyphenyl group. Molecular dynamics simulations can predict binding affinity .
  • Antioxidant assays : Use in vitro models (e.g., DPPH radical scavenging) to evaluate activity, as seen in studies of benzofuran-containing plant extracts .
  • Cellular models : Test anti-inflammatory effects in UVB-irradiated HaCaT cells, measuring cytokine suppression (e.g., IL-6) via ELISA .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

Methodological Answer:

  • Catalyst optimization : Transition from stoichiometric reagents (e.g., Ag(I)) to catalytic systems (e.g., TEMPO/Co(II)) to reduce costs and improve atom economy .
  • Purification bottlenecks : Replace column chromatography with crystallization-driven purification, leveraging solubility differences in ethanol/water mixtures .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and detect intermediates in real time .

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